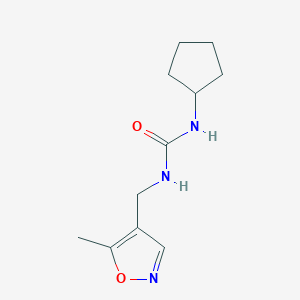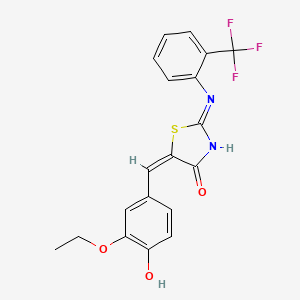
(2E,5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E,5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one is a useful research compound. Its molecular formula is C19H15F3N2O3S and its molecular weight is 408.4. The purity is usually 95%.
BenchChem offers high-quality (2E,5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
Thiazolidinone derivatives, including those structurally related to the specified compound, have been shown to possess significant anticancer properties. Research indicates that these compounds exhibit selective inhibitory activity against various leukemia cell lines. For example, a study highlighted that some 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones demonstrated substantial antileukemic activity at submicromolar concentrations, with IC50 values ranging from 0.10 to 0.95 µM against 10 leukemia cell lines, including HL-60 and Jurkat cells. The antitumor activity of these compounds was linked to their ability to induce apoptosis selectively in cancer cells over normal cells, without being substrates for P-glycoprotein, which is often overexpressed in refractory cancers (Subtelna et al., 2020).
Antimicrobial Activity
Compounds with the thiazolidinone core structure also exhibit promising antimicrobial properties. A series of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, incorporating thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, demonstrated antibacterial activity primarily against Gram-positive bacterial strains, with some derivatives showing activity similar or superior to reference drugs such as oxacillin and cefuroxime (Trotsko et al., 2018).
Antioxidant Potential
The thiazolidinone derivatives have also been studied for their antioxidant potential, which is crucial for mitigating oxidative stress, a contributing factor in various chronic diseases. For instance, one study found that certain derivatives improved motor functions and exerted antioxidant effects in models of Parkinson's disease. The compounds were effective in preserving tyrosine hydroxylase-positive neurons in the substantia nigra pars compacta and striatum, and normalizing the activities of key antioxidant enzymes, highlighting their potential therapeutic value in neurodegenerative disorders (Ren et al., 2022).
properties
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S/c1-2-27-15-9-11(7-8-14(15)25)10-16-17(26)24-18(28-16)23-13-6-4-3-5-12(13)19(20,21)22/h3-10,25H,2H2,1H3,(H,23,24,26)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEYRHRAPKZLSA-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826706.png)
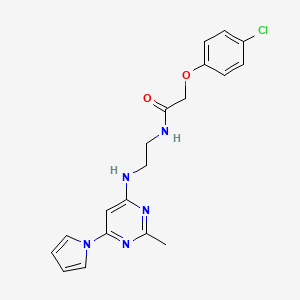
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2826712.png)
![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2826713.png)
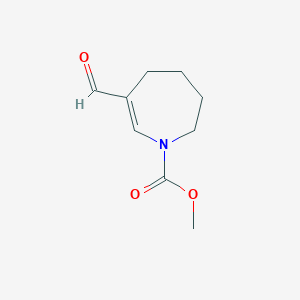
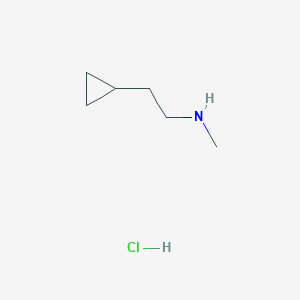

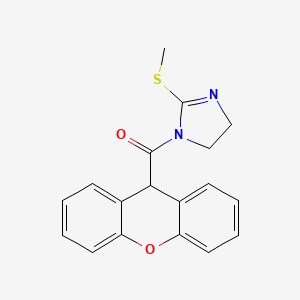
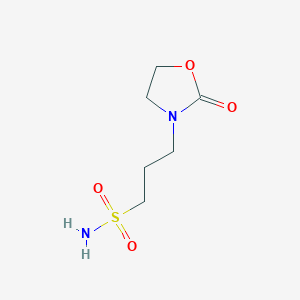
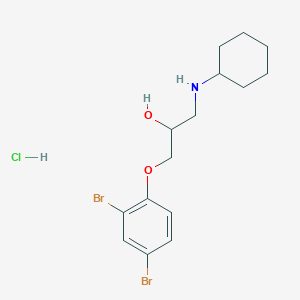
![2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2826723.png)
![2-[1-(Dimethylamino)propan-2-yloxy]acetic acid;hydrochloride](/img/structure/B2826724.png)
![1-Oxaspiro[4.4]non-2-en-4-one](/img/structure/B2826725.png)
